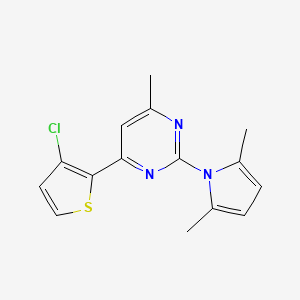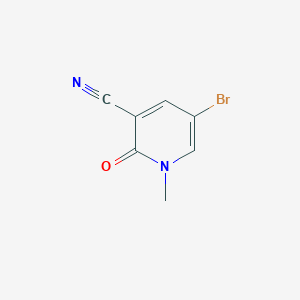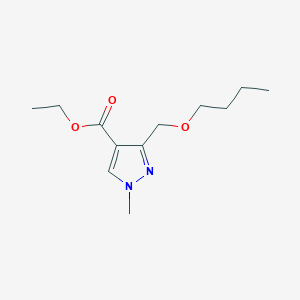![molecular formula C32H48Cl2FN5O5S B2396806 (2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-1-[(2S)-2-[(1-fluorociclopropanocarbonil)amino]-3,3-dimetilbutanil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro CAS No. 2564467-16-7](/img/structure/B2396806.png)
(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-1-[(2S)-2-[(1-fluorociclopropanocarbonil)amino]-3,3-dimetilbutanil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound VH 101 phenol-alkylC6-amine (dihydrochloride) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an aminohexoxy chain, a thiazole ring, and a fluorocyclopropane moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
VH 101 phenol-alkylC6-amine (dihydrochloride): has numerous applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules make it useful for investigating cellular processes and pathways.
Medicine: The compound’s pharmacological properties could be explored for the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of VH 101 phenol-alkylC6-amine is the von-Hippel-Lindau protein (VHL) . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of specific proteins within the cell, maintaining cellular homeostasis.
Mode of Action
VH 101 phenol-alkylC6-amine is a functionalized VHL ligand . It incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal amine, which is ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC (Proteolysis-Targeting Chimera) research and development . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VH 101 phenol-alkylC6-amine (dihydrochloride) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the aminohexoxy chain and the thiazole ring, followed by their coupling to form the core structure. The fluorocyclopropane moiety is then introduced through a series of reactions involving fluorination and cyclopropanation. The final step involves the formation of the pyrrolidine ring and the addition of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as crystallization and chromatography would be employed to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
VH 101 phenol-alkylC6-amine (dihydrochloride): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Comparación Con Compuestos Similares
When compared to similar compounds, VH 101 phenol-alkylC6-amine (dihydrochloride) stands out due to its unique combination of functional groups and structural complexity. Similar compounds may include those with thiazole rings, fluorocyclopropane moieties, or aminohexoxy chains, but few possess all these features simultaneously. This uniqueness makes the compound a valuable subject for further research and development.
Propiedades
IUPAC Name |
(2S,4R)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRFJDVCDFVCY-SGROTYDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48Cl2FN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2396725.png)
![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)


![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)

![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)


